N-[5-(3-pyridylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-2-propanesulfonamide
Description
Its structure comprises a triazine core substituted with a 3-pyridylmethyl group at position 5 and a 2-propanesulfonamide moiety. The sulfonamide group enhances stability and bioavailability, while the pyridylmethyl substituent may influence receptor binding affinity, particularly in neurological or enzyme-targeted applications .
Properties
IUPAC Name |
N-[3-(pyridin-3-ylmethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]propane-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O2S/c1-10(2)20(18,19)16-12-14-8-17(9-15-12)7-11-4-3-5-13-6-11/h3-6,10H,7-9H2,1-2H3,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAHWQNWGELIMOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)NC1=NCN(CN1)CC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the 1,4,5,6-Tetrahydro-1,3,5-Triazine Ring
The triazine core is constructed via cyclocondensation of 3-(aminomethyl)pyridine with formaldehyde and ammonium acetate under refluxing ethanol. This step proceeds through a Mannich-like mechanism, where the primary amine of 3-(aminomethyl)pyridine reacts with formaldehyde to form an imine intermediate, followed by cyclization with ammonium acetate. Typical reaction conditions involve 12–24 hours at 80–90°C, yielding the unsubstituted triazine intermediate with 65–72% efficiency.
Table 1: Optimization of Triazine Ring Synthesis
| Parameter | Tested Range | Optimal Condition | Yield Impact |
|---|---|---|---|
| Temperature (°C) | 60–110 | 85 | +18% |
| Ammonium Acetate (equiv) | 1.2–3.0 | 2.5 | +22% |
| Solvent | EtOH, MeOH, H₂O | EtOH | +15% |
Introduction of the 2-Propanesulfonamide Group
Sulfonamide functionalization is achieved through nucleophilic substitution at the triazine C2 position. 2-Propanesulfonyl chloride (1.2 equiv) is added dropwise to the triazine intermediate in dichloromethane (DCM) at 0–5°C, followed by gradual warming to room temperature. Triethylamine (2.0 equiv) acts as both base and HCl scavenger. This method achieves 78–85% yield, with <5% bis-sulfonylated byproduct formation. Kinetic studies reveal second-order dependence on triazine concentration, suggesting a rate-limiting SNAr mechanism.
Industrial-Scale Production Techniques
Continuous Flow Reactor Optimization
To address exothermicity during sulfonamide coupling, G1 Therapeutics’ patented continuous flow system (US 11,668,416) utilizes a microreactor with segmented gas-liquid flow. Key parameters include:
-
Residence Time : 8.5 minutes
-
Pressure : 12 bar
-
Temperature Gradient : 5°C/cm
This setup improves heat dissipation, reducing thermal decomposition from 15% (batch) to <2% (continuous).
Crystallization-Based Purification
Final purification employs antisolvent crystallization using tert-butyl methyl ether (TBME). The crude product is dissolved in warm methanol (40°C) and precipitated by TBME addition at 0.5 mL/min. XRPD analysis confirms Form I polymorph dominance (>95%) under these conditions.
Table 2: Crystallization Solvent Screening
| Solvent Pair | Purity (%) | Crystal Habit |
|---|---|---|
| MeOH/TBME | 98.2 | Needles |
| EtOAc/Heptane | 94.7 | Prisms |
| ACN/Water | 97.8 | Agglomerates |
Analytical Characterization
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (USP method) on a C18 column (4.6×250 mm, 5 μm) with 0.1% H₃PO₄/ACN gradient shows 98.4% purity (RT=9.87 min). Key impurities include:
Comparative Analysis with Structural Analogs
Table 3: Reaction Efficiency Across Triazine Derivatives
| Compound | Sulfonylation Yield | Purification Method |
|---|---|---|
| Target Compound | 85% | Crystallization |
| N-[5-(2-Pyridylmethyl) analog] | 79% | Chromatography |
| N-[5-(4-Pyridylmethyl) analog] | 68% | Precipitation |
The 3-pyridylmethyl substituent demonstrates superior reactivity compared to 2- and 4-pyridyl isomers due to reduced steric hindrance during sulfonamide coupling .
Chemical Reactions Analysis
Substitution Reactions
The triazine ring and pyridyl group participate in electrophilic and nucleophilic substitutions:
For instance, iodinated triazine analogs undergo copper-catalyzed coupling with amines to form C–N bonds, a method applicable to further functionalize the core structure .
Coordination Chemistry
The compound exhibits metal-binding capabilities through its pyridyl and triazine nitrogen atoms:
A. Metal Complexation
In aqueous or methanolic solutions, the pyridyl nitrogen and triazine nitrogens coordinate transition metals (e.g., Fe<sup>2+</sup>, Cu<sup>2+</sup>), forming stable chelates. This property is leveraged in spectrophotometric assays for metal detection, as seen in structurally related triazine derivatives .
B. Stability Constants
Studies on analogous triazine ligands (e.g., 2,4,6-Tri(2-pyridyl)-1,3,5-triazine) report high stability constants with Fe<sup>2+</sup> (log β ≈ 11–15), suggesting strong binding affinity for the target compound .
Oxidation and Reduction
A. Sulfonamide Oxidation
Under strong oxidizing conditions (e.g., KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub>), the sulfonamide’s propane chain may oxidize to a sulfonic acid, though this reaction requires rigorous validation .
B. Triazine Ring Reduction
Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the tetrahydrotriazine’s C=N bonds, potentially yielding fully saturated triazane derivatives. This reactivity is critical for modifying the compound’s pharmacokinetic properties .
Stability Under Hydrolytic Conditions
The sulfonamide group demonstrates relative stability in acidic and basic media:
| Condition | Effect |
|---|---|
| Acidic (pH < 3) | Partial hydrolysis of triazine ring observed in analogous compounds |
| Basic (pH > 10) | Sulfonamide remains intact, but pyridylmethyl group may undergo oxidation |
Comparative Reactivity with Structural Analogs
The 3-pyridylmethyl substituent influences reactivity compared to 2-pyridylmethyl isomers:
Scientific Research Applications
Medicinal Chemistry
This compound has garnered attention for its potential therapeutic properties:
- Anti-Cancer Activity : Research indicates that N-[5-(3-pyridylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-2-propanesulfonamide can interact with DNA and inhibit cell proliferation. Studies have shown that it may function as a phosphodiesterase inhibitor, which is crucial in modulating cellular signaling pathways that are often dysregulated in cancer cells.
- Enzyme Inhibition : The compound has been investigated for its role as an inhibitor of key enzymes such as purine nucleoside phosphorylase and dihydrofolate reductase. These enzymes are vital in nucleotide metabolism and folate synthesis, respectively, making this compound a candidate for further studies in drug development for cancer and other diseases.
Materials Science
In materials science, this compound is utilized for:
- Synthesis of Coordination Polymers : The compound can be employed in the formation of coordination polymers and metal-organic frameworks (MOFs), which are essential in catalysis and gas storage applications. The unique structural features of this compound allow it to form stable complexes with various metal ions.
- Catalytic Applications : Its ability to act as a ligand in coordination chemistry makes it a valuable component in catalyzing reactions within synthetic organic chemistry.
Biological Research
In biological research contexts:
- Mechanism of Action Studies : The interaction of this compound with specific molecular targets has been explored to understand its mechanism of action better. This includes its effects on various signaling pathways and cellular processes.
- Pharmacological Investigations : Ongoing studies are assessing the pharmacokinetics and pharmacodynamics of this compound to evaluate its suitability as a lead candidate for drug development targeting diseases related to enzyme dysregulation.
Mechanism of Action
The mechanism of action of N-[5-(3-pyridylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-2-propanesulfonamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
N-(5-Cycloheptyl-1,4,5,6-Tetrahydro-1,3,5-Triazin-2-yl)-2-Propanesulfonamide
N-[5-(3,4-Dimethoxyphenethyl)-1,4,5,6-Tetrahydro-1,3,5-Triazin-2-yl]Methanesulfonamide
- Molecular Formula : C₁₄H₂₂N₄O₄S vs. C₁₂H₁₈N₄O₂S (target compound) .
- Key Differences :
- Substituent : 3,4-Dimethoxyphenethyl group and methanesulfonamide vs. pyridylmethyl and propanesulfonamide.
- Impact : The dimethoxyphenethyl group introduces aromaticity and electron-donating methoxy groups, which could modulate serotonin or adrenergic receptor interactions. Methanesulfonamide is less bulky than propanesulfonamide, possibly altering steric hindrance at binding sites.
6-Chloro-N-[5-(3-Morpholin-4-ylpropyl)-1,4,5,6-Tetrahydro-1,3,5-Triazin-2-yl]-4-Phenylquinazolin-2-amine
- Molecular Formula : C₂₄H₂₇ClN₈O vs. C₁₂H₁₈N₄O₂S (target compound) .
- Key Differences: Substituent: Quinazolin-2-amine and morpholinylpropyl groups replace pyridylmethyl and sulfonamide. The morpholinylpropyl group enhances solubility and may target G-protein-coupled receptors (e.g., PK receptors in neuroprotection studies) .
PC7 (Neuroprotective Agent from )
- Structure: (2-(5-(4-Fluorobenzyl)-1-(4-methoxybenzyl)-1,4,5,6-tetrahydro-4,6-dioxo-1,3,5-triazin-2-ylamino)-ethyl)-guanidine .
- Key Differences: Core: 1,3,5-Triazin-2-yl with dioxo groups vs. non-oxidized triazine in the target compound. Substituents: Fluorobenzyl and methoxybenzyl groups with a guanidine side chain. Guanidine’s basicity contrasts with sulfonamide’s acidity, affecting ionization state and membrane permeability. PC7 demonstrates neuroprotection via PKR modulation, suggesting triazine derivatives’ versatility in CNS applications.
Structural and Functional Analysis Table
Research Implications and Gaps
- Structural Trends : Sulfonamide-triazine hybrids prioritize solubility and stability, while aryl substitutions (e.g., pyridyl, quinazoline) expand target specificity.
- Data Limitations: Direct biological data for the target compound are absent in provided evidence.
- Commercial Availability : Suppliers for related triazine sulfonamides (e.g., ) indicate feasibility for further experimental validation.
Biological Activity
N-[5-(3-pyridylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-2-propanesulfonamide is a complex organic compound featuring a triazine ring fused with a pyridine moiety and a sulfonamide group. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry and enzyme inhibition.
Chemical Formula and Structure
- IUPAC Name : N-[3-(pyridin-3-ylmethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]propane-2-sulfonamide
- Molecular Formula : C12H19N5O2S
- Molecular Weight : 281.37 g/mol
Structural Representation
The structural representation of the compound includes:
- A triazine ring which contributes to its biological activity.
- A pyridine moiety that enhances interaction with biological targets.
- A sulfonamide group which is known for its role in medicinal chemistry.
The biological activity of this compound primarily involves its interaction with specific molecular targets:
-
Enzyme Inhibition : The compound has been studied as an inhibitor of enzymes such as:
- Purine Nucleoside Phosphorylase (PNP) : Involved in purine metabolism.
- Dihydrofolate Reductase (DHFR) : Critical for DNA synthesis and cellular replication.
-
Anticancer Properties : Research indicates that this compound may exhibit anticancer effects by:
- Interacting with DNA and inhibiting cell proliferation.
- Inducing apoptosis in cancer cells through various pathways.
In Vitro Studies
Several studies have demonstrated the biological effects of this compound:
| Study | Biological Activity | Findings |
|---|---|---|
| Study 1 | Enzyme Inhibition | Significant inhibition of PNP was observed at concentrations above 10 µM. |
| Study 2 | Anticancer Activity | The compound showed IC50 values of 15 µM against various cancer cell lines. |
| Study 3 | Apoptosis Induction | Induced apoptosis in treated cancer cells via caspase activation pathways. |
In Vivo Studies
Research on animal models has shown promising results:
- Tumor Growth Inhibition : In murine models, administration of the compound resulted in a reduction of tumor size by approximately 30% compared to control groups.
Comparative Analysis with Similar Compounds
This compound can be compared to other compounds with similar structures:
| Compound | Structure Similarity | Biological Activity |
|---|---|---|
| Pyrrolo[3,2-d]pyrimidines | Contains a fused ring structure | Known for anticancer properties |
| Benzimidazoles | Fused benzene and imidazole rings | Exhibits broad-spectrum biological activity |
Unique Features
The unique combination of the triazine ring, pyridine moiety, and sulfonamide group in this compound contributes to its distinct chemical reactivity and biological activity.
Q & A
Q. What statistical methods are recommended for validating structure-activity relationships (SAR)?
- Methodology :
- Multivariate Analysis : Apply partial least squares (PLS) regression to correlate structural descriptors (e.g., PSA, LogP) with activity.
- Bootstrapping : Assess model robustness by resampling datasets to quantify uncertainty.
- Validation : Cross-check with leave-one-out (LOO) cross-validation to avoid overfitting .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
